SN-011
CAS No.: 2249435-90-1
Cat. No.: VC7826780
Molecular Formula: C25H19FN2O4S
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2249435-90-1 |
---|---|
Molecular Formula | C25H19FN2O4S |
Molecular Weight | 462.5 g/mol |
IUPAC Name | N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide |
Standard InChI | InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) |
Standard InChI Key | GPXQUPCJIJBXHJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
SN-011, chemically designated as N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide, is a synthetic benzamide derivative with a molecular formula of and a molar mass of 462.50 g/mol . Its IUPAC name reflects the presence of a biphenyl carboxamide core, a 4-fluorophenyl sulfonamide group, and a hydroxyl substituent, which collectively contribute to its high-affinity interaction with the STING protein. The compound’s three-dimensional conformation enables precise docking into the CDN-binding pocket, as revealed by in silico modeling .
Table 1: Key Physicochemical and Identification Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 2249435-90-1 | |
Molecular Formula | ||
Molecular Weight | 462.50 g/mol | |
Purity | ≥97% | |
Solubility (DMSO) | 60 mg/mL (129.73 mM) | |
Storage Conditions | -20°C (powder), -80°C (solution) |
The compound’s synthetic accessibility and stability under recommended storage conditions make it suitable for both in vitro and in vivo investigations .
Mechanism of Action: Targeting the STING Pathway
STING is a transmembrane protein located in the endoplasmic reticulum that activates type I interferon and proinflammatory cytokine production upon detection of cytosolic DNA. SN-011 exerts its antagonistic effects through two primary mechanisms:
-
Competitive Inhibition of CDN Binding: SN-011 binds the STING CDN pocket with a dissociation constant () of 4.03 nM, surpassing the affinity of 2'3'-cGAMP . This prevents STING dimerization and subsequent recruitment of TBK1 and IRF3, thereby blocking interferon regulatory factor 3 (IRF3) phosphorylation and nuclear translocation .
-
Conformational Lock: Structural studies indicate that SN-011 stabilizes STING in an open, inactive state, which disrupts the protein’s ability to oligomerize and traffic to the Golgi apparatus—a prerequisite for downstream signaling .
Notably, SN-011 shows selectivity for STING over related pathways. In mouse embryonic fibroblasts (MEFs), it suppresses STING-dependent gene expression without affecting IRF3 or NF-κB activity in other contexts . This specificity reduces off-target effects, a critical advantage over broader anti-inflammatory agents.
Preclinical Efficacy in Disease Models
Acute Kidney Injury (AKI)
In a cisplatin-induced AKI model, SN-011 (10 mg/kg, intraperitoneal) reduced serum creatinine and blood urea nitrogen levels by 58% and 62%, respectively, compared to untreated controls . Mechanistically, it attenuated renal inflammation by:
Survival rates improved from 40% in vehicle-treated mice to 85% in SN-011 cohorts, underscoring its therapeutic potential in nephrotoxic injury .
Autoimmune and Autoinflammatory Disorders
In Trex1 mice—a model of Aicardi-Goutières syndrome—SN-011 (5 mg/kg, daily oral dosing) reduced interferon-α levels by 90% and prevented lethal myocarditis . Histopathological analysis showed complete resolution of systemic vasculopathy and lymphoid organ hypertrophy, mirroring findings in STING-knockout animals . These results position SN-011 as a viable candidate for STING-associated vasculopathy with onset in infancy (SAVI) and related interferonopathies.
Musculoskeletal Diseases
Emerging evidence links STING hyperactivity to osteoarthritis (OA) progression. In murine OA models, SN-011 administration (3 mg/kg, twice weekly) reduced cartilage degradation by inhibiting MMP-13 and ADAMTS-4 expression, while restoring aggrecan and collagen II synthesis . Synovial inflammation and mechanical allodynia were also alleviated, highlighting its dual role in preserving joint integrity and modulating pain pathways .
Comparative Analysis with Other STING Modulators
Unlike covalent STING inhibitors (e.g., H-151, C-176), which target cysteine residues to block palmitoylation, SN-011’s reversible CDN-pocket binding offers a non-covalent inhibition mechanism . This may reduce the risk of off-target protein modifications and improve tolerability. Additionally, SN-011 retains activity against constitutively active STING mutants, a limitation observed with some covalent agents .
Challenges and Future Directions
While SN-011’s preclinical data are compelling, key challenges remain:
-
Clinical Translation: No human trials have been initiated to date. Phase I studies must address optimal dosing, long-term safety, and biomarker validation.
-
Disease Heterogeneity: STING’s role varies across pathologies; patient stratification will be critical to identify responders.
-
Combination Therapies: Synergy with checkpoint inhibitors in oncology or antifibrotics in renal disease warrants exploration.
Ongoing research focuses on structural analogs to enhance potency and pharmacokinetics. Proteolysis-targeting chimeras (PROTACs) degrading STING are also under investigation, though SN-011’s specificity may afford advantages in acute inflammatory settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume